1-Hydroxy-1,3-propanedisulfonic acid
Overview
Description
1-Hydroxy-1,3-propanedisulfonic acid is a sulfonic acid containing two sulfonate units . Its salts are called eprodisates . It is also known by the CAS number 35850-94-3 .
Synthesis Analysis
The synthesis of 1-Hydroxy-1,3-propanedisulfonic acid can be achieved through various methods. One such method involves the reaction of an aqueous solution of bisulfite with allyl alcohol in the presence of oxygen at boiling temperature . Another method involves introducing propylene alcohol and sodium bisulfite water solution into a microchannel reactor to react under the initiation of an initiator .Molecular Structure Analysis
The molecular formula of 1-Hydroxy-1,3-propanedisulfonic acid is C3H8O6S2 . The molecular weight is 244.21 g/mol . The structure of the compound can be represented asO=S (C (O)CCS (=O) ( [O-])=O) ( [O-])=O
. Chemical Reactions Analysis
1-Hydroxy-1,3-propanedisulfonic acid finds application in various industries. One potential use is as a catalyst or reagent in organic synthesis reactions. Its sulfonic acid groups can act as strong acid catalysts, facilitating reactions such as esterification, etherification, and alkylation .Physical And Chemical Properties Analysis
1-Hydroxy-1,3-propanedisulfonic acid is a sulfonic acid containing two sulfonate units . It has a molar mass of 204.21 g·mol−1 . It has a melting point of 120–125 °C and a boiling point of 157 °C . It is highly soluble in water .Scientific Research Applications
1. Role in Chemical Synthesis and Industrial Applications
1-Hydroxy-1,3-propanedisulfonic acid plays a crucial role in various chemical syntheses and industrial applications. It acts as a precursor for the production of several commercially significant chemicals. For instance, its derivatives like 3-hydroxypropionic acid (3-HP) are used in synthesizing biodegradable thermoplastic resin and 1,3-propanediol. These compounds have wide-ranging applications in the manufacturing of polymers, surfactants, and other functional materials with remarkable performance attributes, including use as gelling agents, emulsifiers, and photosensitive materials (Chen Zheng-guo, 2005).
2. Microbial Fermentation and Genetic Engineering
In the realm of biotechnology, 1-hydroxy-1,3-propanedisulfonic acid and its derivatives play a pivotal role in microbial fermentation and genetic engineering research. It is involved in studies focusing on enhancing the production of 3-HP, a derivative, through metabolic and genetic engineering of microorganisms like Escherichia coli and Klebsiella pneumoniae. These engineered microorganisms are studied for their potential to transform glycerol or other substrates into valuable chemicals like 1,3-propanediol, showcasing an environmentally friendly and economically viable approach to chemical synthesis (Sabet-Azad et al., 2015).
3. Biotechnological Production and Applications
1-Hydroxy-1,3-propanedisulfonic acid is central to biotechnological production processes. It is used in developing new biotechnological pathways for producing 3-HP from renewable resources. This has significant implications for the production of bulk chemicals and as a precursor for modern chemicals like acrylic acid, 1,3-propanediol, and polymers. The research extends to exploring the efficient production and recovery of pure 3-HP, a derivative of 1-hydroxy-1,3-propanedisulfonic acid, from various sources (Vollenweider & Lacroix, 2004).
4. Electrochemical and Catalytic Applications
In electrochemistry, 1-hydroxy-1,3-propanedisulfonic acid derivatives like 3-hydroxypropanoic acid, obtained through electrooxidation processes, are studied for their potential applications. These include insights into the mechanisms of electrooxidation and their applications in catalytic systems for glycerol hydrogenolysis to 1,3-propanediol, a critical step in the production of valuable chemicals (Alonso & González-Velasco, 1988).
5. Alternative Energy and Sustainable Production
Research on 1-hydroxy-1,3-propanedisulfonic acid extends to the field of alternative energy and sustainable chemical production. Studies explore its role in optimizing metabolic pathways for the enhanced production of 3-HP from glycerol in recombinant E. coli. These findings contribute to developing bioplastic manufacturing processes, showcasing the potential of 1-hydroxy-1,3-propanedisulfonic acid in sustainable and renewable chemical production methods (Kim et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
1-Hydroxy-1,3-propanedisulfonic acid and its derivatives have potential applications in various fields. For instance, it can be used as a catalyst, pH regulator, or surfactant precursor in various industrial applications . Its strong acid properties and water solubility make it a valuable ingredient in organic synthesis and specialty chemical manufacturing .
properties
IUPAC Name |
1-hydroxypropane-1,3-disulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O7S2/c4-3(12(8,9)10)1-2-11(5,6)7/h3-4H,1-2H2,(H,5,6,7)(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEHYGDNXTWNDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35850-94-3 | |
Record name | 1-Hydroxy-1,3-propanedisulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.